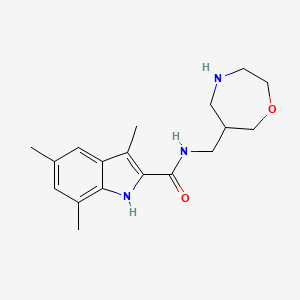

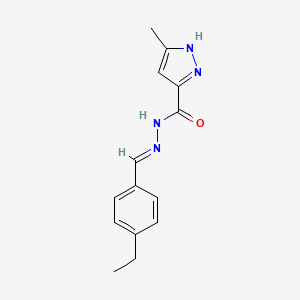

![molecular formula C17H14N2O4S B5558438 1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)

1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves condensation reactions, utilizing carbon synthons and bifunctional heteronucleophiles to construct the pyrimidine ring, as demonstrated by Mahata et al. (2003) in the synthesis of heterocycles with masked aldehyde functionality (Mahata et al., 2003). Similarly, the synthesis of derivatives with a methoxyphenyl group has been explored, indicating the versatility of methoxy and methylthio groups in synthesizing diverse pyrimidine structures (Jadhav et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by their heterocyclic core and substituents that impact the overall geometry and electronic distribution. X-ray diffraction studies have provided insights into the crystal structure, revealing the importance of substituent positioning and molecular conformations in stabilizing the crystal structure through intermolecular interactions (Akkurt et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinetriones is influenced by their functional groups, with the methoxyphenyl and methylthienyl substituents playing critical roles in determining the compound's participation in various chemical reactions. For instance, the presence of these substituents can facilitate nucleophilic substitutions and cycloaddition reactions, enabling the synthesis of a wide array of derivatives with potential biological activities (Hocková et al., 2003).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, of such compounds are closely tied to their molecular structure. The introduction of methoxy and methyl groups can affect the compound's polarity, solubility in organic solvents, and melting point, which are crucial for their application in chemical synthesis and potential use in materials science (Krishnamurthy & Begum, 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have synthesized various pyrimidine derivatives to explore their pharmacological and biological activities. One study focused on synthesizing novel oxo pyrimido pyrimidines and their derivatives, showcasing the versatility of pyrimidine frameworks in medicinal chemistry. The synthesized compounds were characterized by spectral analysis, indicating their potential as bioactive molecules (Madhav S. Jadhav et al., 2022).

Antimicrobial and Anti-inflammatory Activities

Thienopyrimidine derivatives have been investigated for their antimicrobial and anti-inflammatory properties. A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested them as antimicrobial and anti-inflammatory agents, finding significant activity against fungi, bacteria, and inflammation (M. Tolba et al., 2018).

Antiviral and Anticancer Potentials

Pyrimidine-2(1H)-selenone derivatives were evaluated for their strong antimicrobial activity. A study explored the effect of methoxy substituent position on biological activity, molecular geometry, and crystal structures, demonstrating the compounds' strong activity against Gram-positive bacteria and fungi (E. Żesławska et al., 2020).

Mechanistic Insights and Chemical Transformations

Research on the reactivity of methyl 3-amino-2-thiophene carboxylate with orthoesters produced N-(2-carbomethoxy thienyl) imidates, leading to [3,2-d]4(3H)thienopyrimidinones. This study provided valuable information on cyclization mechanisms and the activities of ester and imidate groups (B. Hajjem et al., 2010).

Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds with potential biological activities has been a focus of many studies. For example, derivatives with antimicrobial and analgesic properties were synthesized and evaluated, highlighting the potential of pyrimidine derivatives in developing new therapeutic agents (N. Khalifa et al., 2019).

Eigenschaften

IUPAC Name |

(5Z)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-10-6-7-13(24-10)9-14-15(20)18-17(22)19(16(14)21)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3,(H,18,20,22)/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRWCFWLPLLWPY-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

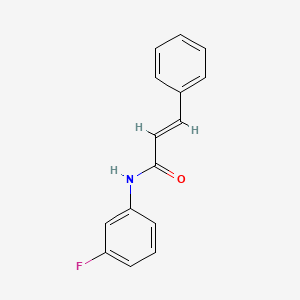

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

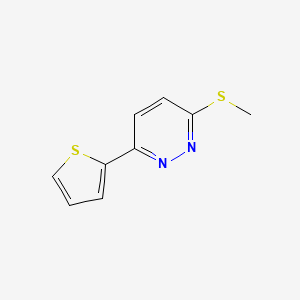

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)

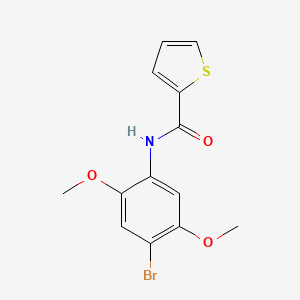

![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)

![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)

![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)

![3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5558431.png)